N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and substituted phenyl groups. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Triazoles and benzyl compounds are known to interact with a variety of biological targets. For instance, triazoles are often used as antifungal agents, targeting the enzyme lanosterol 14α-demethylase involved in ergosterol synthesis . Benzyl compounds, on the other hand, have been found to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
The mode of action of triazoles generally involves the inhibition of the aforementioned enzyme, disrupting the synthesis of ergosterol, a key component of fungal cell membranes . Benzyl compounds can act as inhibitors, activators, or modulators of their targets, depending on the specific compound and target .
Biochemical Pathways
The biochemical pathways affected by these compounds would depend on their specific targets. For instance, triazoles would affect the ergosterol synthesis pathway in fungi . Benzyl compounds could affect a variety of pathways, depending on their targets .
Pharmacokinetics
The ADME properties of these compounds would depend on their specific chemical structures. Generally, triazoles are well absorbed and widely distributed in the body, and they are metabolized by the liver and excreted in the urine . The pharmacokinetics of benzyl compounds would vary widely depending on their specific structures .
Result of Action
The result of these compounds’ actions would depend on their specific targets and modes of action. For instance, triazoles can lead to the death of fungal cells by disrupting their cell membranes . Benzyl compounds could have a variety of effects, depending on their targets .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the activity of triazoles can be affected by the pH of the environment, as they are weak bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactors, for example, can provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and antifungal properties.
1,2,3-Triazole: Similar to the compound but with different substitution patterns.
Pyridine Derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-19-9-3-8-18(12-19)28-21(16-6-4-10-24-14-16)20(26-27-28)22(29)25-13-15-5-2-7-17(23)11-15/h2-12,14H,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDLNRJMXJFLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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